molecular formula C8H4Br2F2O2 B1409860 3,5-Dibromo-2,4-difluorophenylacetic acid CAS No. 1806273-30-2

3,5-Dibromo-2,4-difluorophenylacetic acid

Cat. No.: B1409860
CAS No.: 1806273-30-2
M. Wt: 329.92 g/mol
InChI Key: ICHYLKMIRCNHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-2,4-difluorophenylacetic acid is an organic compound with the molecular formula C8H4Br2F2O2. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenylacetic acid core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2,4-difluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:

    Bromination: Phenylacetic acid is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide. This step introduces bromine atoms at the 3 and 5 positions of the phenyl ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride. This introduces fluorine atoms at the 2 and 4 positions of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2,4-difluorophenylacetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetic acids, while oxidation and reduction reactions produce corresponding carboxylic acids, ketones, alcohols, or alkanes.

Scientific Research Applications

3,5-Dibromo-2,4-difluorophenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,4-difluorophenylacetic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The phenylacetic acid moiety can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorophenylacetic acid: This compound has fluorine atoms at the 3 and 4 positions instead of bromine.

    3,5-Dibromo-4-fluorophenylacetic acid: This compound has a single fluorine atom at the 4 position and bromine atoms at the 3 and 5 positions.

    2,4-Difluorophenylacetic acid: This compound has fluorine atoms at the 2 and 4 positions without bromine.

Uniqueness

3,5-Dibromo-2,4-difluorophenylacetic acid is unique due to the presence of both bromine and fluorine atoms in specific positions on the phenyl ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3,5-dibromo-2,4-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F2O2/c9-4-1-3(2-5(13)14)7(11)6(10)8(4)12/h1H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHYLKMIRCNHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-2,4-difluorophenylacetic acid
Reactant of Route 2
3,5-Dibromo-2,4-difluorophenylacetic acid
Reactant of Route 3
3,5-Dibromo-2,4-difluorophenylacetic acid
Reactant of Route 4
3,5-Dibromo-2,4-difluorophenylacetic acid
Reactant of Route 5
3,5-Dibromo-2,4-difluorophenylacetic acid
Reactant of Route 6
3,5-Dibromo-2,4-difluorophenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.